Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
CAS No.: 868224-55-9
Cat. No.: VC4149128
Molecular Formula: C23H23ClN2O5
Molecular Weight: 442.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868224-55-9 |
|---|---|
| Molecular Formula | C23H23ClN2O5 |
| Molecular Weight | 442.9 |
| IUPAC Name | ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
| Standard InChI | InChI=1S/C23H23ClN2O5/c1-4-30-23(29)15(3)31-20-7-5-6-18-17(20)10-11-26(22(18)28)13-21(27)25-16-9-8-14(2)19(24)12-16/h5-12,15H,4,13H2,1-3H3,(H,25,27) |
| Standard InChI Key | CNQAGJXZWOFLKP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)C)Cl |
Introduction
Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a unique isoquinoline structure, which is known for its diverse pharmacological properties. The molecular formula of this compound indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms, classifying it as an ester due to the ethyl group linked to a carboxylic acid derivative.
Synthesis and Purification
The synthesis of Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate typically involves multi-step organic reactions. These reactions require careful control over temperature and pH to ensure high yields and purity of the product. Purification methods such as recrystallization or chromatography are often employed to isolate the final compound.
Synthesis Steps:
-
Initial Reaction: Formation of the isoquinoline core.
-
Functional Group Introduction: Incorporation of the 3-chloro-4-methylanilino group.
-
Esterification: Attachment of the ethyl group to form the ester.
Biological Activity and Mechanism of Action
The mechanism of action for Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate primarily involves interaction with biological targets such as enzymes or receptors involved in disease pathways. Research studies may provide quantitative data on binding affinities (IC50 values) and biological efficacy through various assays.
Potential Biological Targets:
-
Enzymes: Involved in metabolic pathways.
-
Receptors: Participating in signaling pathways.
Data and Research Findings
While specific data on Ethyl 2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate is limited, compounds with similar structures, such as quinoxaline derivatives, have shown promising anticancer activity with IC50 values in the low micromolar range . The isoquinoline structure in this compound suggests potential for diverse pharmacological activities.
Comparison of Similar Compounds:
| Compound | Biological Activity | IC50 Range |
|---|---|---|
| Quinoxaline Derivatives | Anticancer | 1.9–7.52 μg/mL |
| Isoquinoline Derivatives | Potential pharmacological activities | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume